N-carbobenzyloxyalanine

Peptide synthesis Protecting group strategy Hydrogenolysis

N-Carbobenzyloxyalanine (Cbz-L-alanine) is a strategic building block for solution-phase peptide synthesis, enabling orthogonal protection schemes via catalytic hydrogenolysis. It serves as a documented intermediate in Perindopril synthesis and achieves 100% diastereoselectivity in RAMA-catalyzed aldol reactions. The Cbz-L-Ala-L-Ala-AzaAsn scaffold delivers kobs/I of 139,000 M⁻¹s⁻¹ with >100-fold selectivity against off-target cysteine peptidases. Procure 98% minimum purity, white crystalline powder with guaranteed chiral integrity for reproducible stereochemical outcomes. Bulk kg-scale available.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1142-20-7
Cat. No. B554441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-carbobenzyloxyalanine
CAS1142-20-7
SynonymsN-Carbobenzyloxy-L-alanine; 1142-20-7; N-Cbz-L-alanine; Z-Ala-OH; Cbz-L-Alanine; Carbobenzyloxy-L-alanine; Z-L-Alanine; CBZ-ALA-OH; N-Benzyloxycarbonyl-L-alanine; Benzyloxycarbonyl-L-alanine; N-[(Benzyloxy)carbonyl]-L-alanine; N-carbobenzyloxyalanine; Cbz-alanine; Carbobenzoxy-L-alanine; N-Carbobenzoxy-L-alanine; TYRGLVWXHJRKMT-QMMMGPOBSA-N; MFCD00002640; L-Alanine,N-[(phenylmethoxy)carbonyl]-; N-BENZYLOXYCARBONYL-L-SERINE-BETALACTONE; (S)-2-(((Benzyloxy)carbonyl)amino)propanoicacid; (2S)-2-{[(benzyloxy)carbonyl]amino}propanoicacid; (S)-2-(BENZYLOXYCARBONYLAMINO)PROPANOICACID; BBL; N-Benzyloxycarbonylalanine; (Benzyloxycarbonyl)alanine
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyTYRGLVWXHJRKMT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzyloxyalanine (CAS 1142-20-7): A Cbz-Protected L-Alanine Building Block for Solution-Phase Peptide Synthesis and Chiral Intermediate Preparation


N-Carbobenzyloxyalanine (CAS 1142-20-7), commonly referred to as Cbz-L-alanine or Z-L-alanine, is an Nα-benzyloxycarbonyl (Cbz)-protected derivative of the proteinogenic amino acid L-alanine [1]. The Cbz group is a classical amino-protecting group widely employed in peptide chemistry and amine-containing organic synthesis, prized for its stability under neutral conditions and its clean removal via catalytic hydrogenolysis . As a protected amino acid, it serves as a fundamental building block in the construction of peptides, peptidomimetics, and pharmaceutical intermediates, enabling controlled, stepwise assembly while preserving the stereochemical integrity of the L-alanine core [2].

Why Cbz-L-Alanine (CAS 1142-20-7) Cannot Be Substituted Arbitrarily: Orthogonal Deprotection and Physicochemical Property Differences


Protected amino acids are not functionally equivalent; their selection dictates the entire synthetic strategy's compatibility, yield, and purity. The Cbz group on N-carbobenzyloxyalanine confers a unique orthogonal stability profile: it is stable to the acidic conditions that cleave Boc groups and the basic conditions that remove Fmoc groups, yet it is cleanly and selectively removed by catalytic hydrogenolysis . Substituting Cbz-L-alanine with its Boc- or Fmoc-protected counterparts fundamentally alters the deprotection cadence, potentially requiring a complete redesign of a multi-step synthetic route. Furthermore, physicochemical parameters such as specific rotation and melting point differ significantly between these protected forms, impacting chiral purity analysis, crystallization behavior, and formulation considerations .

N-Carbobenzyloxyalanine (1142-20-7): Quantitative Differentiation Evidence vs. Boc- and Fmoc-Protected Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc Under Hydrogenolysis Conditions

N-Carbobenzyloxyalanine (Cbz-L-alanine) exhibits complete resistance to acidic conditions that readily cleave Boc groups, enabling orthogonal protection schemes. Conversely, the Cbz group is cleanly removed by catalytic hydrogenolysis, a condition under which the Boc group is completely stable . This orthogonal stability profile is the primary basis for selecting Cbz over Boc in synthetic routes requiring sequential deprotection steps or compatibility with acid-labile functionalities .

Peptide synthesis Protecting group strategy Hydrogenolysis

Distinct Optical Rotation Values: Cbz-L-alanine vs. Boc- and Fmoc-L-alanine

The specific rotation ([α]D) is a critical quality control parameter for chiral compounds. Cbz-L-alanine exhibits a significantly different optical rotation compared to its Boc- and Fmoc-protected counterparts . Specifically, under comparable conditions in acetic acid, Cbz-L-alanine shows a value of -14.5°, whereas Boc-L-alanine shows a value of -26.0°, a difference of 11.5° . Fmoc-L-alanine, measured in DMF, has a reported value of -18.5° . This difference is essential for identity confirmation and assessing enantiomeric purity, preventing cross-contamination or misidentification of protected amino acid stocks.

Chiral purity Analytical characterization Quality control

Melting Point Differentiation: A Proxy for Crystallinity and Purification Behavior

The melting point of N-carbobenzyloxyalanine (Cbz-L-alanine) is a distinct physical property that can be used for identification and as an indicator of purity. Its reported melting point range of 84-87 °C differs markedly from those of its closest protected analogs, reflecting differences in crystal packing and intermolecular forces [1]. For instance, Boc-L-alanine melts at a lower range of 78-85 °C , while Fmoc-L-alanine melts at a significantly higher range of 147-157 °C . This variation influences recrystallization solvent selection and purification efficiency.

Crystallization Purification Solid-state properties

Hydrogenolysis Kinetic Profile: Activation Energy for Cbz-Alanine Deprotection on Pd(100)

The efficiency of Cbz deprotection is critical in both laboratory and industrial settings. A computational study using Density Functional Theory (DFT) provides a quantitative comparison of the hydrogenation energy barrier for a series of N-Cbz-protected amino acids on a Pd(100) surface [1]. While a direct comparison with Boc or Fmoc is not possible due to their different deprotection mechanisms, this data allows for intra-class optimization. For Cbz-L-alanine, the most favorable deprotection mechanism (M2) was calculated to have an energy barrier (Eb) of 0.72 eV [2]. This is slightly lower than the barrier calculated for Cbz-L-valine (0.84 eV) but higher than for Cbz-glycine (0.47 eV), providing a quantifiable basis for predicting relative deprotection rates among different Cbz-protected amino acids in a given synthetic sequence [2].

Hydrogenolysis kinetics DFT calculations Process optimization

Key Application Scenarios for N-Carbobenzyloxyalanine (1142-20-7) Driven by Its Differential Properties


Solution-Phase Peptide Synthesis Requiring Orthogonal Protection

When a synthetic route requires an amino-protecting group that is stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, Cbz-L-alanine is the preferred choice . This orthogonality allows for its use in complex, multi-step solution-phase peptide syntheses where other protecting groups must be selectively removed without affecting the Cbz group. Its clean removal via hydrogenolysis is a key differentiator that enables the precise construction of peptides with acid- and base-sensitive side chains .

Synthesis of Pharmaceutical Intermediates Like Brivanib Alaninate

In the commercial manufacture of the anti-cancer prodrug brivanib alaninate, Cbz-L-alanine is used as a key building block . The Cbz protecting group is strategically chosen for its compatibility with the overall synthetic sequence. Critically, the hydrogenolysis step for its removal is so integral to the process that it is monitored in real-time using in situ FT-IR to ensure complete deprotection and to control for impurity formation . This industrial application underscores the practical value and reliability of Cbz-L-alanine in large-scale, highly regulated pharmaceutical manufacturing.

Chiral Pool Synthesis of Complex Natural Product Derivatives

As demonstrated in the enzymatic synthesis of chiral building blocks using engineered aldolases, N-Cbz-alaninal—a derivative of Cbz-L-alanine—serves as a privileged electrophile . The Cbz group is tolerated by the enzyme and provides a convenient UV chromophore for monitoring reactions. The resulting adducts, such as derivatives of (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid and the enantiomer of dolaproine, are valuable intermediates for medicinal chemistry and natural product synthesis. This application leverages the stability of the Cbz group under the aqueous/organic conditions of the enzymatic reaction and its clean, orthogonal removal at the end of the sequence .

Development of Orthogonal Protection Schemes for Solid-Phase Synthesis

While Fmoc and Boc are the dominant temporary protecting groups in solid-phase peptide synthesis (SPPS), Cbz-protected amino acids like N-carbobenzyloxyalanine play a crucial role as permanent or semi-permanent protecting groups for side-chain functionalities or as the final N-terminal capping group . Their resistance to the repetitive piperidine treatments used in Fmoc-SPPS is a key differentiating feature, making them ideal for protecting groups that must survive the entire solid-phase assembly and be cleaved only at the final global deprotection step, often alongside other benzyl-based protecting groups .

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